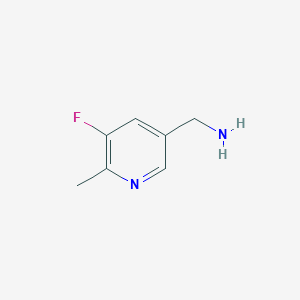
(5-Fluoro-6-methylpyridin-3-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-6-methylpyridin-3-YL)methanamine is a heterocyclic aromatic amine with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, with a methanamine group attached to the 3rd position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyridin-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-6-methylpyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
化学反应分析
Types of Reactions
(5-Fluoro-6-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
(5-Fluoro-6-methylpyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (5-Fluoro-6-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methanamine group facilitates the formation of hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
(6-Fluoro-5-methylpyridin-3-YL)methanamine: Similar structure but with different positional isomers of fluorine and methyl groups.
(5-Methylpyridin-3-YL)methanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity
Uniqueness
(5-Fluoro-6-methylpyridin-3-YL)methanamine is unique due to the presence of both fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications .
生物活性
(5-Fluoro-6-methylpyridin-3-YL)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methyl group on the pyridine ring, is being studied for its interactions with various biological targets, particularly in the context of cancer therapies and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H8FN, with a molecular weight of 139.14 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 139.14 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted by Tantry et al. highlighted that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 10 µM against A549 lung cancer cells. This suggests its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 0.5 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells.
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, thereby disrupting processes such as cell proliferation and survival.
- Receptor Modulation : The compound may also act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the position and nature of substituents on the pyridine ring can significantly affect biological activity.
Key Findings from SAR Studies
- The presence of the fluorine atom at the 5-position enhances lipophilicity, improving membrane permeability.
- The methyl group at the 6-position contributes to selective binding to biological targets.
属性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC 名称 |
(5-fluoro-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI 键 |
HVBXIFOILXFCLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















